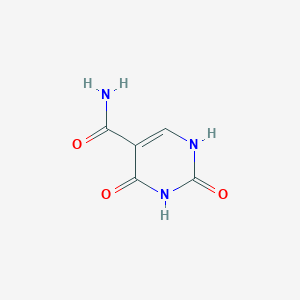

2,4-Dihydroxypyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-3(9)2-1-7-5(11)8-4(2)10/h1H,(H2,6,9)(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMIWYJRKUBQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477977 | |

| Record name | 5-aminocarbonyl-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-97-1 | |

| Record name | 5-aminocarbonyl-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,4-Dichloropyrimidine-5-carboxylic Acid Chloride

The process begins with uracil-5-carboxylic acid (2,4-dihydroxypyrimidine-5-carboxylic acid), which undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) under reflux conditions. According to the method described in US Patent 3561005, combining 1 mol of uracil-5-carboxylic acid with a 3:1 molar ratio of PCl₃ and chlorine gas in POCl₃ yields 2,4-dichloropyrimidine-5-carboxylic acid chloride at 80–114°C. This step achieves a 96–99% yield, with the product retaining sufficient purity for subsequent reactions.

Reaction Conditions

Hydrolysis of Chlorine Substituents

The dichloro intermediate is hydrolyzed to introduce hydroxyl groups. Heating 2,4-dichloropyrimidine-5-carboxylic acid chloride in aqueous sodium hydroxide (NaOH) at 60–80°C selectively replaces chlorines with hydroxyl groups, forming 2,4-dihydroxypyrimidine-5-carboxylic acid. This step typically proceeds at 85–90% efficiency, though prolonged heating may degrade the product.

Amidation of the Carboxylic Acid Group

The carboxylic acid is converted to the carboxamide via reaction with ammonium chloride (NH₄Cl) in the presence of a coupling agent. Using thionyl chloride (SOCl₂) to generate the acid chloride intermediate, followed by treatment with aqueous ammonia (NH₃), yields 2,4-dihydroxypyrimidine-5-carboxamide. Amberlyst A-21 resin in ethyl acetate at 50°C facilitates this amidation, achieving yields of 80–85%.

Optimized Protocol

-

Activation : SOCl₂ in dichloromethane (DCM), 0°C to room temperature.

-

Amidation : NH₃ in ethyl acetate with Amberlyst A-21, 50°C, 12 hours.

Direct Amidation of 2,4-Dihydroxypyrimidine-5-carboxylic Acid

Carboxylic Acid Activation

2,4-Dihydroxypyrimidine-5-carboxylic acid (CAS 23945-44-0) is activated using carbodiimide-based coupling agents. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) forms an active ester intermediate, which reacts with ammonium hydroxide to produce the carboxamide.

Reaction Conditions

One-Pot Amidation Using Thionyl Chloride

In an alternative approach, the carboxylic acid is treated with excess thionyl chloride to form the acid chloride in situ. Subsequent addition of concentrated NH₄OH at 0°C yields the carboxamide. This method reduces purification steps but requires careful control of exothermic reactions.

Key Parameters

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|---|

| Chlorination-Hydrolysis | Uracil-5-carboxylic acid | PCl₃, Cl₂, POCl₃, NH₃ | 80–114°C, reflux | 80–85% | >95% |

| Direct Amidation (EDC/HOBt) | 2,4-Dihydroxypyrimidine-5-carboxylic acid | EDC, HOBt, NH₄OH | DMF, rt, 24h | 75–78% | 90–92% |

| One-Pot Amidation (SOCl₂) | 2,4-Dihydroxypyrimidine-5-carboxylic acid | SOCl₂, NH₄OH | DCM, 0°C to reflux | 70–73% | 85–88% |

Advantages and Limitations

-

Chlorination-Hydrolysis : High yields but involves hazardous chlorinating agents.

-

Direct Amidation : Mild conditions but requires expensive coupling agents.

-

One-Pot Amidation : Cost-effective but lower yields due to side reactions.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxypyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dioxopyrimidine-5-carboxamide, while reduction could produce 2,4-diaminopyrimidine-5-carboxamide .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex pyrimidine derivatives, which are essential in various chemical applications.

- Reactivity : It can undergo oxidation, reduction, and substitution reactions, allowing for the creation of various derivatives with potentially enhanced properties.

Biology

- Antimicrobial Properties : Research indicates that derivatives of 2,4-dihydroxypyrimidine-5-carboxamide exhibit antimicrobial activities against several strains of bacteria and fungi. For instance, studies have shown notable inhibition against E. coli and S. aureus with varying minimum inhibitory concentrations (MICs) .

- Antiviral Activity : The compound has demonstrated potential as an antiviral agent. It has been tested against viruses such as Zika and Dengue, showing effective inhibition at low concentrations .

Medicine

- Therapeutic Potential : Ongoing research is focused on its potential as a therapeutic agent for various diseases, including cancer and viral infections. Certain derivatives have shown promising anticancer activity with low IC50 values in cellular assays .

- HIV Integrase Inhibition : Specific derivatives have been identified as potent inhibitors of HIV integrase, showcasing significant activity in preclinical models .

Case Studies

- Antimicrobial Activity : A study evaluated various pyrimidine derivatives against microbial strains such as Klebsiella pneumoniae and Candida albicans, highlighting the effectiveness of certain derivatives derived from this compound in inhibiting growth at concentrations below 256 µg/mL .

- Cancer Research : Another study focused on the anticancer properties of pyrimidine derivatives synthesized from this compound. The results indicated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating strong efficacy .

- HIV Research : The compound's derivatives were tested for their ability to inhibit HIV replication in vitro. Results showed low nanomolar activity against HIV integrase in the presence of serum, demonstrating their potential as therapeutic agents in HIV treatment .

Mechanism of Action

The mechanism of action of 2,4-Dihydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2,4-Dihydroxypyrimidine-5-carboxamide and its analogs:

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | 2,4-OH; 5-carboxamide | C₅H₅N₃O₃ | 155.11 | High polarity, hydrogen-bond donor |

| 2,4-Dihydroxypyrimidine-5-carboxylic acid | 2,4-OH; 5-COOH | C₅H₄N₂O₄ | 156.10 | Acidic (pKa ~3-4), water-soluble |

| Methyl 4-hydroxypyrimidine-5-carboxylate | 4-OH; 5-COOCH₃ | C₆H₆N₂O₃ | 154.12 | Ester group, moderate lipophilicity |

| 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid | 4-NH₂; 2-SCH₂CH₃; 5-COOH | C₇H₉N₃O₂S | 199.23 | Thioether enhances lipophilicity |

| 2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-(m-tolylamino)pyrimidine-5-carboxamide | 2-cyclohexylamino; 4-tolylamino; 5-carboxamide | C₁₉H₂₄N₆O | 368.44 | Complex substituents, potential CNS activity |

Key Observations :

- Carboxamide vs. Carboxylic Acid : The carboxamide group reduces acidity compared to the carboxylic acid analog, enhancing stability in physiological conditions .

- Ester Derivatives : Methyl or ethyl esters (e.g., Methyl 4-hydroxypyrimidine-5-carboxylate) exhibit higher lipophilicity, favoring membrane permeability .

Biological Activity

2,4-Dihydroxypyrimidine-5-carboxamide (also known as 2,4-DHPCA) is a pyrimidine derivative with significant biological activity that has garnered attention in various fields, including medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antiviral effects, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of 2,4-DHPCA is C₅H₄N₂O₄, with a molecular weight of 156.10 g/mol. The compound features two hydroxyl groups at the 2 and 4 positions and a carboxamide group at the 5 position of the pyrimidine ring. This unique arrangement contributes to its various biological activities and interactions within biological systems .

Antimicrobial Activity

Research indicates that 2,4-DHPCA exhibits notable antimicrobial properties . Studies have shown its efficacy against a range of microorganisms, making it a candidate for further exploration in antimicrobial drug development. The compound's mechanism of action appears to involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Antiviral Properties

Another area of interest is the antiviral activity of 2,4-DHPCA. A study highlighted its potential as an antiviral agent against RNA viruses, particularly the Sendai virus. The compound was part of a library synthesized for screening antiviral properties and demonstrated promising results in initial evaluations . This suggests that 2,4-DHPCA may serve as a scaffold for the development of new antiviral drugs.

Case Studies and Research Findings

Several case studies have documented the biological activity of 2,4-DHPCA:

- Antiviral Screening : In a study focusing on antiviral compounds against RNA viruses, various derivatives of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides were synthesized and screened. Some compounds showed significant activity against the Sendai virus, indicating that structural modifications could enhance antiviral efficacy .

- Inhibition Studies : A comparative analysis with other pyrimidine derivatives revealed that 2,4-DHPCA exhibited lower toxicity levels while maintaining effective biological activity. For instance, compounds derived from this structure were tested for their inhibitory effects on various enzymes linked to viral replication .

- Pharmacokinetic Profile : The pharmacokinetic characteristics of related compounds have been studied extensively. For example, one study reported favorable absorption rates and minimal toxicity in animal models when derivatives were administered at specific dosages . This information is crucial for assessing the safety and efficacy of potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to 2,4-DHPCA:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Hydroxypyrimidine-5-carboxamide | 0.68 | Contains only one hydroxyl group |

| 2-Methylpyrimidine-4,6(1H,5H)-dione | 0.53 | Methyl group substitution alters reactivity |

| 2-Aminopyrimidine-5-carboxylic acid | 0.75 | Amino group introduces basic properties |

| 2-Hydroxypyrimidine-5-carboxylic acid | 0.90 | Similar hydroxyl positioning but lacks carboxamide |

| Methyl 4-hydroxypyrimidine-5-carboxylate | 0.84 | Methyl ester modifies solubility characteristics |

This table illustrates how variations in functional groups influence both chemical behavior and biological activity .

Q & A

Q. What are the standard synthetic routes for 2,4-Dihydroxypyrimidine-5-carboxamide derivatives?

The Biginelli reaction is a foundational method, involving a one-pot condensation of β-ketoamides, aldehydes, and urea derivatives under solvent-free conditions. Chloroacetic acid (10 mol%) is a common catalyst, enabling high yields (70–90%) with reaction times of 7–10 hours. Variations include using substituted aldehydes and β-ketoamides to introduce structural diversity .

Q. How are this compound derivatives characterized?

Structural confirmation relies on spectroscopic techniques:

- FT-IR identifies carbonyl (C=O, ~1620 cm⁻¹) and hydroxyl groups.

- ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups.

- Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .

Q. What are the advantages of solvent-free synthesis for these compounds?

Solvent-free protocols reduce side reactions, simplify purification, and improve yields (e.g., 85–95% for oxime derivatives). This approach also minimizes environmental hazards and operational costs .

Q. Which biological activities are commonly tested for these derivatives?

Antimicrobial screening (e.g., against E. coli and C. albicans) is standard, with activity assessed via zone-of-inhibition assays. Antifungal and antibacterial activities correlate with substituents like hydroxyimino groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Optimization strategies include:

Q. How to address discrepancies in reported biological activities?

Contradictions often arise from assay variability (e.g., nutrient media composition) or substituent effects. Systematic SAR studies, using standardized MIC (Minimum Inhibitory Concentration) protocols, help isolate active pharmacophores. For example, 4-phenyl substitutions enhance antifungal activity by 30–40% compared to aliphatic analogs .

Q. What strategies establish structure-activity relationships (SAR) for these compounds?

Key approaches include:

- Functional group variation : Introducing trifluoromethyl groups (e.g., Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) to modulate lipophilicity and binding affinity .

- Docking studies : Molecular modeling with enzymes like BuChE (PDB: 5K5E) identifies critical hydrogen bonds (e.g., pyrimidine N1 with Thr120) .

Q. How are computational models integrated into derivative design?

Virtual screening and molecular docking guide synthetic priorities:

- Scaffold modification : Adding piperazine rings (e.g., 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide) improves CNS permeability .

- ADMET predictions : Tools like PISTACHIO assess metabolic stability, reducing late-stage attrition .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.